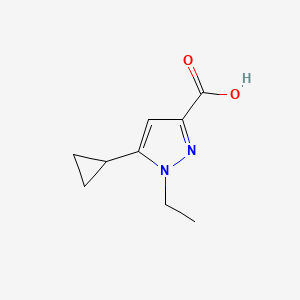![molecular formula C26H18F4N4O2 B2537892 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 931929-45-2](/img/structure/B2537892.png)
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H18F4N4O2 and its molecular weight is 494.45. The purity is usually 95%.
BenchChem offers high-quality 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Affinity and Receptor Ligands
Research has focused on the synthesis of novel compounds with high affinity for central benzodiazepine receptors, utilizing structures like pyrazolo[4,3-c]quinolin-3-(3H)-ones, which are related to the query compound. These studies aim to understand the interaction between these molecules and benzodiazepine receptors, potentially paving the way for new therapeutic agents targeting neurological conditions. Notably, compounds in this family have demonstrated in vitro potency as antagonists, with specific focus on their binding affinities and intrinsic activities at GABA(A) receptors expressed in Xenopus laevis oocytes (Carotti et al., 2003).
Structural and Luminescent Properties
The synthesis and structural characterization of aryl amide type ligands and their lanthanide complexes have been explored, indicating potential applications in materials science, particularly due to their luminescent properties. Such studies are critical for developing new materials with specific photophysical characteristics, which can be applied in sensing, imaging, and optoelectronic devices. The luminescence of these complexes, especially when involving Eu(III), suggests their utility in solid-state lighting or bioimaging applications (Wu et al., 2006).
Antimicrobial Activity
Compounds incorporating the pyrazolo[4,3-c]quinoline scaffold have been investigated for their antimicrobial properties. This research is crucial in the ongoing battle against bacterial and fungal pathogens, where there is a constant need for new agents due to the rising threat of resistance. Synthesis of derivatives and subsequent screening for activity against various pathogens provide insights into the structure-activity relationships necessary for antimicrobial efficacy (Idrees et al., 2020).
Neuroprotective and Anxiolytic Potential
The exploration of pyrazolo[3,4-b]quinoline derivatives as translocator protein ligands has revealed their high affinity and potential implications for designing anxiolytic and neuroprotective agents. These findings underscore the therapeutic promise of such compounds in treating anxiety disorders and protecting neuronal health, highlighting the versatility of the pyrazolo[4,3-c]quinoline core in medicinal chemistry (Cappelli et al., 2011).
properties
IUPAC Name |
2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F4N4O2/c27-18-9-10-22-20(12-18)24-21(14-33(22)13-16-5-2-1-3-6-16)25(36)34(32-24)15-23(35)31-19-8-4-7-17(11-19)26(28,29)30/h1-12,14H,13,15H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQPDUZCOADEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=C2C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2537814.png)

![5-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B2537818.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B2537820.png)


![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)

![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)
